Derivative Potency Comparison: 2-Aminopyrimidinone-Derived CK2 Inhibitor vs. Pyrimidine Core Replacement in TSSK2 Series
The 6-amino-1H-pyrimidin-2-one scaffold serves as the foundational core for 2-aminopyrimidinone-based CK2 inhibitors, with the most potent derivative in a 60-compound SAR campaign achieving an IC₅₀ of 1.1 μM against CK2 [1]. In a structurally distinct context, pyrimidine core replacement studies for TSSK2 inhibition demonstrated that subtle core modifications produce dramatic potency swings, with a related 2-anilino-pyrimidine analog (compound 35) exhibiting an IC₅₀ of 58 ± 2 nM, representing a 12-fold improvement over compound 34 (IC₅₀ = 690 ± 140 nM) and a 65-fold advantage over compound 36 (IC₅₀ = 3,800 ± 100 nM) [2]. This class-level evidence underscores that the 6-amino-1H-pyrimidin-2-one-derived 2-aminopyrimidinone core provides a privileged starting point for kinase inhibitor optimization, with accessible micromolar activity from the unoptimized scaffold and potential for nanomolar potency upon rational substitution.
| Evidence Dimension | In vitro kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.1 μM (most potent 2-aminopyrimidinone derivative against CK2) |
| Comparator Or Baseline | TSSK2 pyrimidine core replacements: Compound 34 IC₅₀ = 690 ± 140 nM; Compound 35 IC₅₀ = 58 ± 2 nM; Compound 36 IC₅₀ = 3,800 ± 100 nM |
| Quantified Difference | Within TSSK2 series: up to 65-fold potency variation from core modifications; CK2 series: micromolar potency achievable with 2-aminopyrimidinone scaffold |
| Conditions | In vitro biochemical kinase assay; CK2 assay with 60 derivatives tested; TSSK2 assay mean ± SEM of ≥3 independent experiments |
Why This Matters
The 2-aminopyrimidinone core derived from 6-amino-1H-pyrimidin-2-one provides a validated, micromolar-potency starting point for kinase inhibitor programs, reducing the synthetic burden of scaffold discovery compared to unvalidated pyrimidine alternatives.
- [1] Chekanov MO, Ostrynska OV, Tarnavskyi SS, Synyugin AR, Briukhovetska NV, Bdzhola VG, et al. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. J Enzyme Inhib Med Chem. 2014;29(5):639-646. View Source
- [2] Table 4. Structure-activity relationships for pyrimidine core replacements and 4-substituted, 2-anilino-pyrimidine inhibition of TSSK2. ChemMedChem. 2017;12(22):1857-1865. PMC5962959. View Source
